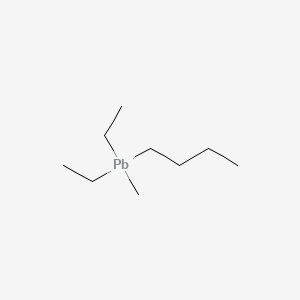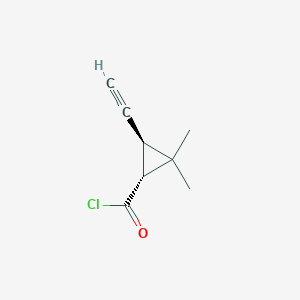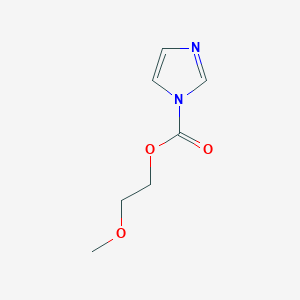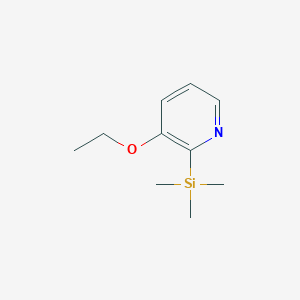
(3-Ethoxypyridin-2-yl)-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethoxypyridin-2-yl)-trimethylsilane is an organosilicon compound that features a pyridine ring substituted with an ethoxy group at the 3-position and a trimethylsilyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxypyridin-2-yl)-trimethylsilane typically involves the reaction of 3-ethoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Ethoxypyridine+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethoxypyridin-2-yl)-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylsilyl group.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
(3-Ethoxypyridin-2-yl)-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Ethoxypyridin-2-yl)-trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the trimethylsilyl group acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methoxypyridin-2-yl)-trimethylsilane: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Ethoxypyridin-2-yl)-triethylsilane: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
(3-Ethoxypyridin-2-yl)-dimethylsilane: Similar structure but with a dimethylsilyl group instead of a trimethylsilyl group.
Uniqueness
(3-Ethoxypyridin-2-yl)-trimethylsilane is unique due to the combination of its ethoxy and trimethylsilyl groups, which confer specific reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a useful intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C10H17NOSi |
|---|---|
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
(3-ethoxypyridin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H17NOSi/c1-5-12-9-7-6-8-11-10(9)13(2,3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
IONPWQMSGILHBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


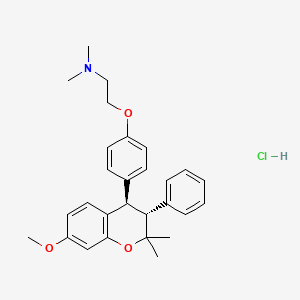
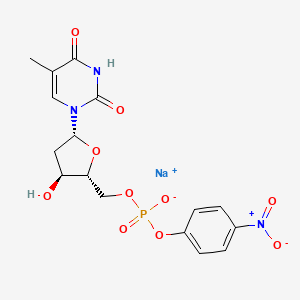
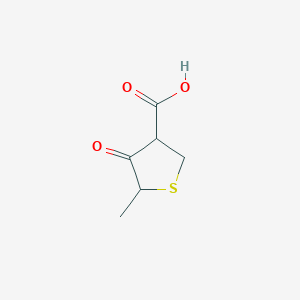
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)

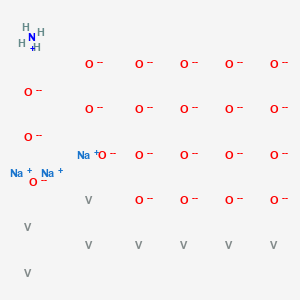
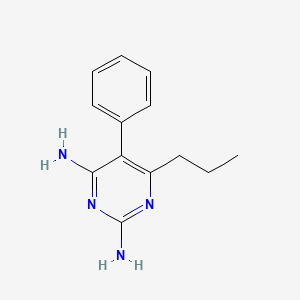

![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)

